molecular formula C14H17F3N2O B2797210 N-(1-benzylpiperidin-4-yl)-2,2,2-trifluoroacetamide CAS No. 97181-50-5

N-(1-benzylpiperidin-4-yl)-2,2,2-trifluoroacetamide

Cat. No.: B2797210
CAS No.: 97181-50-5
M. Wt: 286.298
InChI Key: UIUDAKGVCDDOPP-UHFFFAOYSA-N
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Description

N-(1-benzylpiperidin-4-yl)-2,2,2-trifluoroacetamide is a synthetic organic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a benzyl group attached to the piperidine ring and a trifluoroacetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-benzylpiperidin-4-yl)-2,2,2-trifluoroacetamide typically involves the reaction of 1-benzylpiperidine with trifluoroacetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

    Starting Materials: 1-benzylpiperidine and trifluoroacetic anhydride.

    Reaction Conditions: The reaction is usually conducted in an inert atmosphere, such as nitrogen or argon, to prevent any unwanted side reactions. The temperature is maintained at around 0-5°C to control the reaction rate.

    Procedure: 1-benzylpiperidine is dissolved in an appropriate solvent, such as dichloromethane. Trifluoroacetic anhydride is then added dropwise to the solution while maintaining the temperature. The reaction mixture is stirred for several hours to ensure complete conversion of the starting materials to the desired product.

    Isolation: The product is isolated by evaporating the solvent under reduced pressure, followed by purification using techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial production may incorporate advanced purification techniques, such as high-performance liquid chromatography (HPLC), to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(1-benzylpiperidin-4-yl)-2,2,2-trifluoroacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The trifluoroacetamide group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of N-(1-benzylpiperidin-4-yl)-2,2,2-trifluoroacetic acid.

    Reduction: Formation of this compound derivatives with reduced functional groups.

    Substitution: Formation of substituted N-(1-benzylpiperidin-4-yl) derivatives.

Scientific Research Applications

N-(1-benzylpiperidin-4-yl)-2,2,2-trifluoroacetamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including interactions with enzymes and receptors.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs for neurological disorders.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Comparison with Similar Compounds

Similar Compounds

    N-(1-benzylpiperidin-4-yl)acetohydrazide: A similar compound with an acetohydrazide group instead of a trifluoroacetamide group.

    N-(1-benzylpiperidin-4-yl)-2-furamide: A derivative with a furamide group.

    N-(1-benzylpiperidin-4-yl)-4-sulfanylbutanamide: A compound with a sulfanylbutanamide group.

Uniqueness

N-(1-benzylpiperidin-4-yl)-2,2,2-trifluoroacetamide is unique due to the presence of the trifluoroacetamide group, which imparts distinct chemical properties, such as increased lipophilicity and stability. This uniqueness makes it a valuable compound for specific applications where these properties are advantageous.

Biological Activity

N-(1-benzylpiperidin-4-yl)-2,2,2-trifluoroacetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, receptor interactions, and relevant case studies.

Chemical Structure and Properties

The compound features a benzylpiperidine moiety linked to a trifluoroacetamide group. Its molecular formula is C14H16F3NC_{14}H_{16}F_3N with a molecular weight of approximately 273.28 g/mol. The trifluoroacetamide group enhances the lipophilicity and stability of the compound, potentially influencing its biological activity.

Research indicates that this compound may interact with various biological targets, particularly sigma receptors. Sigma receptors are implicated in modulating pain perception and neuroprotection. Preliminary studies suggest that this compound exhibits a higher affinity for sigma-1 receptors compared to sigma-2 receptors , which may contribute to its analgesic properties .

Biological Activity Overview

The biological activities of this compound can be summarized as follows:

Activity Description
Analgesic Exhibits pain-relieving properties through sigma receptor modulation .
Anti-inflammatory Potentially reduces inflammation by inhibiting specific inflammatory pathways.
Neuroprotective May provide protective effects against neurodegeneration via sigma receptor interaction .

Case Studies and Research Findings

Recent studies have evaluated the pharmacological profile of this compound alongside related compounds. For instance:

  • Analgesic Studies : In a comparative study with other piperidine derivatives, this compound demonstrated significant analgesic effects in animal models of pain. The mechanism was attributed to modulation of neurotransmitter systems involved in pain pathways.
  • Inflammation Models : Another study assessed the anti-inflammatory properties using carrageenan-induced paw edema in rats. The compound showed a notable reduction in edema formation compared to controls, suggesting its potential as an anti-inflammatory agent.
  • Binding Affinity Studies : Quantitative structure-activity relationship (QSAR) analyses revealed that modifications on the aromatic rings significantly influenced binding affinities at sigma receptors. The presence of the trifluoroacetyl group was associated with enhanced receptor binding compared to non-fluorinated analogs .

Properties

IUPAC Name

N-(1-benzylpiperidin-4-yl)-2,2,2-trifluoroacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17F3N2O/c15-14(16,17)13(20)18-12-6-8-19(9-7-12)10-11-4-2-1-3-5-11/h1-5,12H,6-10H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIUDAKGVCDDOPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1NC(=O)C(F)(F)F)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17F3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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